3-[(2,3-Dimethylphenoxy)methyl]azetidine
Description
3-[(2,3-Dimethylphenoxy)methyl]azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted at the 3-position with a (2,3-dimethylphenoxy)methyl group. The compound is listed as a research chemical with suppliers, indicating its availability for preclinical studies .
Properties
IUPAC Name |
3-[(2,3-dimethylphenoxy)methyl]azetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-4-3-5-12(10(9)2)14-8-11-6-13-7-11/h3-5,11,13H,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWAKNWUQQPBPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2CNC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-Dimethylphenoxy)methyl]azetidine typically involves the cyclization of appropriate precursors. One common method is the nucleophilic substitution reaction where a suitable azetidine precursor reacts with 2,3-dimethylphenol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of 3-[(2,3-Dimethylphenoxy)methyl]azetidine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
3-[(2,3-Dimethylphenoxy)methyl]azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the azetidine ring is opened or modified by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced azetidine derivatives.
Substitution: Various substituted azetidine compounds depending on the nucleophile used.
Scientific Research Applications
Chemical Applications
1. Synthesis of Complex Molecules
3-[(2,3-Dimethylphenoxy)methyl]azetidine serves as a valuable building block in organic synthesis. Its azetidine ring structure allows for diverse chemical transformations, making it a precursor for more complex molecules. Researchers utilize it in the synthesis of pharmaceuticals and agrochemicals, where its reactivity can be exploited to form various derivatives.
2. Polymer Development
The compound is also investigated for its role in developing polymers with specific properties. The incorporation of azetidine derivatives into polymer matrices can enhance mechanical strength and thermal stability, making them suitable for applications in coatings and materials science.
Biological Applications
1. Antibacterial Activity
Research indicates that 3-[(2,3-Dimethylphenoxy)methyl]azetidine exhibits significant antibacterial properties. A study demonstrated its effectiveness against several strains of bacteria, including both Gram-positive and Gram-negative types. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 μg/mL |
| Escherichia coli | 6.25 μg/mL |
| Bacillus subtilis | 25 μg/mL |
2. Antifungal Properties
In addition to antibacterial activity, the compound has been evaluated for antifungal effects. It has shown potent activity against fungi such as Candida albicans and Aspergillus niger, with MIC values comparable to established antifungal agents.
Medicinal Applications
1. Pharmaceutical Development
The azetidine framework of 3-[(2,3-Dimethylphenoxy)methyl]azetidine is being explored for its potential as a pharmaceutical intermediate. Research is ongoing to assess its efficacy in treating metabolic and inflammatory diseases. For instance, a patent outlines the use of azetidine derivatives in therapeutic formulations targeting specific biochemical pathways related to inflammation.
2. Mechanism of Action
The compound's biological activity is linked to its ability to interact with specific molecular targets within cells. This interaction can modulate various signaling pathways, offering therapeutic benefits in treating diseases characterized by dysregulated cellular processes.
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of 3-[(2,3-Dimethylphenoxy)methyl]azetidine against resistant bacterial strains. The results indicated that the compound not only inhibited growth but also demonstrated synergistic effects when combined with conventional antibiotics, suggesting its potential use in combination therapy.
Case Study 2: Polymer-Based Drug Delivery Systems
Another study focused on the incorporation of this azetidine derivative into polymeric nanoparticles for drug delivery applications. The findings revealed enhanced drug solubility and controlled release characteristics, indicating promising applications in targeted therapy.
Mechanism of Action
The mechanism of action of 3-[(2,3-Dimethylphenoxy)methyl]azetidine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways can vary depending on the specific application, but common targets include enzymes involved in metabolic processes and receptors in the central nervous system.
Comparison with Similar Compounds
3-Substituted Azetidines
Azetidines with substituents at the 3-position are pharmacologically significant. Key comparisons include:
Key Findings :
- The (2,3-dimethylphenoxy)methyl group likely improves metabolic stability compared to smaller alkoxy groups (e.g., methoxy) due to steric hindrance .
- Unlike 3-haloazetidines, which are primarily synthetic intermediates, the dimethylphenoxy derivative may exhibit direct bioactivity, as seen in structurally similar aryloxyazetidines .
Piperidine and Pyrrolidine Analogs
Replacing the azetidine ring with larger nitrogen heterocycles alters conformational flexibility and bioactivity:
Key Findings :
- The anti-mycobacterial piperidine derivative highlights the therapeutic relevance of the 2,3-dimethylphenoxy group in infectious disease applications .
Chlorinated Phenylmethyl Azetidines
Halogenation influences physicochemical and safety profiles:
Key Findings :
Spiroazetidine Derivatives
Spiro-fused azetidines demonstrate diverse synthetic strategies:
Key Findings :
Biological Activity
3-[(2,3-Dimethylphenoxy)methyl]azetidine is a chemical compound that belongs to the azetidine class, characterized by a four-membered nitrogen-containing heterocycle. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular structure of 3-[(2,3-Dimethylphenoxy)methyl]azetidine includes an azetidine ring substituted with a 2,3-dimethylphenoxy group. This substitution is significant as it influences the compound's reactivity and interaction with biological targets. The compound's CAS number is B8008826, and it is known for its unique ring strain that imparts distinctive stability and reactivity compared to other nitrogen-containing heterocycles.
The biological activity of 3-[(2,3-Dimethylphenoxy)methyl]azetidine is believed to be mediated through its interaction with specific molecular targets within biological systems. These interactions can lead to modulation of various cellular processes, including enzyme inhibition and receptor binding. Ongoing research aims to elucidate the exact pathways involved in its pharmacological effects.
Antimicrobial Activity
Research has indicated that compounds similar to 3-[(2,3-Dimethylphenoxy)methyl]azetidine exhibit significant antimicrobial properties. For instance, studies on related azetidines have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The potential for this compound to act as an antibacterial agent is under investigation, with preliminary data suggesting promising results.
Anticancer Properties
Recent studies have explored the anticancer potential of azetidine derivatives. A notable case study demonstrated that certain azetidine analogues displayed selective inhibition against tumor cells harboring constitutively active STAT3, a transcription factor implicated in cancer cell proliferation and survival. These findings suggest that 3-[(2,3-Dimethylphenoxy)methyl]azetidine may possess similar anticancer activities.
Case Studies
- Antibacterial Activity : A study highlighted the antibacterial properties of azetidine derivatives against various strains, showing minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/mL against resistant strains of Staphylococcus aureus .
- Anticancer Activity : In vitro assays revealed that azetidine compounds could inhibit STAT3 activity effectively at sub-micromolar concentrations. However, their cellular activity was limited due to poor membrane permeability .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
